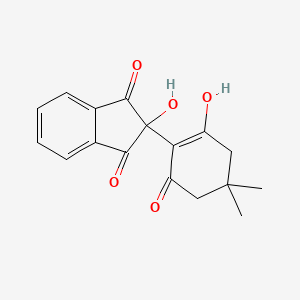![molecular formula C22H22N2O4S B10890024 N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide](/img/structure/B10890024.png)
N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a naphthalene ring system, an allyl group, an ethoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE typically involves the condensation of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with 2-naphthalenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as acids or bases may also be employed to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl groups.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-BENZENESULFONOHYDRAZIDE: Similar structure but with a benzene ring instead of a naphthalene ring.
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-TOLUENESULFONOHYDRAZIDE: Similar structure but with a toluene ring instead of a naphthalene ring.
Uniqueness
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE is unique due to the presence of the naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature may contribute to its potential biological activities and applications in various fields of research.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-7-19-12-16(13-21(22(19)25)28-4-2)15-23-24-29(26,27)20-11-10-17-8-5-6-9-18(17)14-20/h3,5-6,8-15,24-25H,1,4,7H2,2H3/b23-15+ |
InChI Key |
OADLYFXPPYJRIY-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
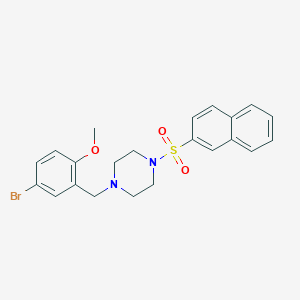
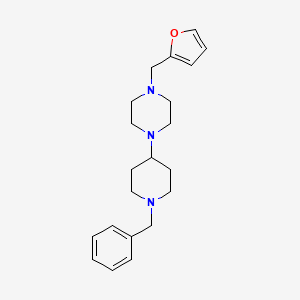
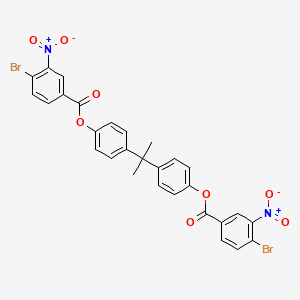
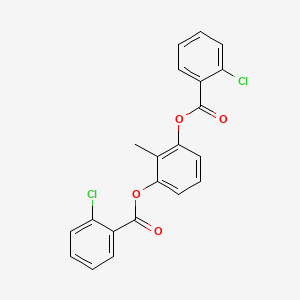
![2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B10889982.png)
![4-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10889985.png)
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
![N-ethyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889992.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890003.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890019.png)
![7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10890020.png)
